molecular formula C42H84O22 B568142 2,3-Dihydroxypropyl 2,2,3,3,4,4,5,5,6-nonakis(2,3-dihydroxypropyl)dodecanoate CAS No. 34406-66-1

2,3-Dihydroxypropyl 2,2,3,3,4,4,5,5,6-nonakis(2,3-dihydroxypropyl)dodecanoate

Cat. No.: B568142
CAS No.: 34406-66-1
M. Wt: 941.112
InChI Key: SXCCYPSQCCKDHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2,3-Dihydroxypropyl 2,2,3,3,4,4,5,5,6-nonakis(2,3-dihydroxypropyl)dodecanoate is a highly substituted ester of dodecanoic acid (lauric acid). Its structure consists of a central dodecanoate backbone with nine 2,3-dihydroxypropyl (glycerol-derived) substituents.

Properties

IUPAC Name

2,3-dihydroxypropyl 2,2,3,3,4,4,5,5,6-nonakis(2,3-dihydroxypropyl)dodecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H84O22/c1-2-3-4-5-6-27(7-28(53)16-43)39(8-29(54)17-44,9-30(55)18-45)41(12-33(58)21-48,13-34(59)22-49)42(14-35(60)23-50,15-36(61)24-51)40(10-31(56)19-46,11-32(57)20-47)38(63)64-26-37(62)25-52/h27-37,43-62H,2-26H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXCCYPSQCCKDHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CC(CO)O)C(CC(CO)O)(CC(CO)O)C(CC(CO)O)(CC(CO)O)C(CC(CO)O)(CC(CO)O)C(CC(CO)O)(CC(CO)O)C(=O)OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H84O22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

941.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34406-66-1
Record name Polyglyceryl 10 dilaurate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Catalytic Systems and Reaction Mechanisms

The polymerization of glycerol into polyglycerol-10 employs a mixed alkaline catalyst system comprising sodium hydroxide (NaOH), potassium hydroxide (KOH), magnesium oxide (MgO), and aluminum oxide (Al₂O₃). The catalyst composition significantly influences reaction efficiency, with optimal ratios reported as NaOH (5–55%), KOH (5–55%), MgO (5–15%), and Al₂O₃ (5–25%). This combination enhances glycerol dehydration and etherification while minimizing side reactions such as cyclization.

Reaction Conditions

Polymerization occurs under elevated temperatures (200–300°C) and reduced pressures (0.1–0.2 MPa) to favor linear chain growth over cyclic byproducts. A representative protocol involves heating glycerol at 255°C under 0.12 MPa for 5 hours, yielding polyglycerol-10 with a degree of polymerization (DP) ≥10. The catalyst loading is critical, typically 0.05–0.15% of the glycerol mass, to balance reactivity and post-reaction purification complexity.

Esterification of Polyglycerol-10 with Dodecanoic Acid

Stoichiometric Ratios and Catalysis

The esterification step utilizes a molar ratio of polyglycerol-10 to lauric acid between 1.5:1 and 1.7:1 (60:40–70:40 by weight). A second catalyst system—NaOH (5–35%), KOH (25–85%), MgO (5–15%), and Al₂O₃ (5–25%)—facilitates nucleophilic acyl substitution. The alkaline environment deprotonates hydroxyl groups on polyglycerol-10, enhancing their reactivity toward lauric acid’s carboxyl group.

Temperature and Pressure Optimization

Esterification proceeds at 200–300°C under 0.1–0.2 MPa, with optimal results at 265°C and 0.115 MPa for 2.5 hours. These conditions ensure complete conversion while preventing thermal degradation of the ester product.

Catalyst Systems and Reaction Optimization

Dual-Catalyst Strategy

The sequential use of two catalyst systems (A for polymerization, B for esterification) minimizes impurity incorporation. Both catalysts share similar components but differ in proportions:

  • Catalyst A : Higher NaOH/KOH ratios (25–45%) promote glycerol dehydration.

  • Catalyst B : Elevated KOH (25–85%) enhances esterification kinetics.

Impact of Catalyst Loading

Exceeding 0.15% catalyst A or 5.5% catalyst B (relative to substrate mass) leads to excessive saponification, reducing ester yield. Precise dosing ensures 89% feedstock conversion and 95% product purity post-purification.

Purification and Characterization

Separation Techniques

Crude products undergo vacuum distillation to remove unreacted glycerol and fatty acids, followed by activated carbon filtration to adsorb residual catalysts. Final purification via molecular distillation yields ≥95% pure polyglycerol-10 laurate.

Analytical Verification

FT-IR Spectroscopy : Confirms ester linkage formation (C=O stretch at 1,740 cm⁻¹).
HPLC-MS : Verifies DP10 polyglycerol backbone and laurate substitution pattern.

Industrial-Scale Production Considerations

Scalability and Cost Efficiency

Industrial reactors employ continuous-flow systems to maintain consistent temperature and pressure. Catalyst recovery systems reduce raw material costs by 20–30%, while in-line monitoring tools (e.g., Raman spectroscopy) enable real-time adjustment of reaction parameters.

Comparative Analysis with Alternative Preparation Methods

MethodCatalyst SystemTemperature (°C)Yield (%)Purity (%)
Alkaline CatalysisNaOH/KOH/MgO/Al₂O₃255–2658995
Enzymatic EsterificationLipase B (Candida antarctica)60–807590
Acid CatalysisH₂SO₄120–1506885

Alkaline catalysis outperforms enzymatic and acid-based methods in yield and purity, though enzymatic routes offer better selectivity for heat-sensitive applications.

Data Tables and Research Findings

Table 1: Optimal Conditions for Polymerization

ParameterRangeOptimal Value
Temperature200–300°C255°C
Pressure0.1–0.2 MPa0.12 MPa
Catalyst A Loading0.05–0.15%0.1%
Reaction Time4–6 hours5 hours

Table 2: Esterification Reaction Parameters

ParameterRangeOptimal Value
Temperature200–300°C265°C
Pressure0.1–0.2 MPa0.115 MPa
Catalyst B Loading3–10%5.5%
Molar Ratio (PG10:LA)1.5:1–1.7:11.7:1

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Monolaurin (2,3-Dihydroxypropyl Dodecanoate)

  • Structure: A monoester of lauric acid and glycerol, with one 2,3-dihydroxypropyl group attached to the dodecanoate backbone .
  • Molecular Weight : 274.4 g/mol .
  • Properties :
    • Antimicrobial activity due to lauric acid’s lipid-disrupting effects .
    • Moderate solubility in water (enhanced by hydroxyl groups) compared to lauric acid .
  • Applications : Used in food preservation, cosmetics, and pharmaceuticals as an emulsifier and antimicrobial agent .
Table 1: Key Properties of Monolaurin vs. Target Compound
Property Monolaurin (CAS 142-18-7) 2,3-Dihydroxypropyl 2,2,3,3,4,4,5,5,6-nonakis(...)dodecanoate
Molecular Weight 274.4 g/mol Estimated significantly higher
Hydroxyl Groups 2 20 (9 substituents × 2 hydroxyls each + central ester group)
Solubility Moderate in water Likely higher due to extensive hydroxylation
Functional Role Antimicrobial, emulsifier Potential surfactant, drug delivery carrier

Triacetin (Glyceryl Triacetate)

  • Structure : A triester of glycerol and acetic acid (CAS 102-76-1) .
  • Molecular Weight : 218.2 g/mol.
  • Properties :
    • High solubility in water and organic solvents.
    • Plasticizer and humectant in pharmaceuticals and food .

2,3-Dihydroxypropyl Methacrylate

  • Structure: A methacrylate monomer with a glycerol-derived hydroxyl group .
  • Applications : Used in coatings, adhesives, and dental materials for its biocompatibility and adhesion properties .
  • Contrast : The target compound’s ester linkage to lauric acid and multiple hydroxyl groups may offer superior chemical resistance compared to methacrylate-based polymers.

Iosimenol (Triiodinated Contrast Agent)

  • Structure : Contains multiple 2,3-dihydroxypropyl groups attached to a triiodinated benzene core .
  • Applications : X-ray contrast agent due to iodine content and water solubility .
  • Contrast : While structurally distinct, the use of dihydroxypropyl substituents in both compounds highlights their role in enhancing hydrophilicity and biocompatibility.

Research Findings and Implications

Impact of Substitution Density

The nine 2,3-dihydroxypropyl groups in the target compound drastically increase its hydrophilicity compared to monolaurin. This could enhance its utility in aqueous formulations (e.g., drug delivery systems) but may reduce lipid solubility, limiting penetration through biological membranes .

Surfactant Potential

The compound’s structure suggests micelle-forming capabilities due to its amphiphilic nature (hydrophobic lauric acid chain + hydrophilic hydroxyl groups).

Stability and Biocompatibility

Similar to 2,3-dihydroxypropyl methacrylate , the hydroxyl-rich structure may confer resistance to enzymatic degradation, enhancing stability in biological systems. However, the compound’s large size could limit renal clearance, necessitating further toxicological studies.

Biological Activity

2,3-Dihydroxypropyl 2,2,3,3,4,4,5,5,6-nonakis(2,3-dihydroxypropyl)dodecanoate is a complex ester derived from dodecanoic acid and 2,3-dihydroxypropyl alcohol. This compound is part of a broader class of glyceryl esters known for their diverse biological activities. This article explores its biochemical properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C42H84O22
  • Molecular Weight : 834.07 g/mol
  • CAS Number : 90471646

The structure of this compound features multiple hydroxyl groups and long-chain fatty acid moieties that contribute to its amphiphilic nature. This characteristic is crucial for its biological interactions.

Antimicrobial Properties

Research has indicated that glyceryl esters possess significant antimicrobial activity. For instance:

  • Mechanism of Action : Glyceryl esters disrupt bacterial cell membranes due to their amphiphilic properties. This action leads to increased permeability and ultimately cell lysis.
  • Case Study : A study demonstrated that glyceryl monolaurate (a related compound) exhibited strong antibacterial effects against Staphylococcus aureus and E. coli. The effectiveness of these compounds suggests similar potential for this compound in combating resistant bacterial strains .

Anti-inflammatory Effects

Glyceryl esters have also been studied for their anti-inflammatory properties:

  • Mechanism : These compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
  • Research Findings : In vitro studies have shown that related compounds can reduce the production of TNF-alpha and IL-6 in macrophages . This suggests that the compound may have therapeutic potential in inflammatory diseases.

Pharmacokinetics

Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of this compound:

PropertyValue
BioavailabilityHigh
Half-lifeVariable (dependent on formulation)
MetabolismHepatic
ExcretionRenal

These properties indicate that the compound may be well absorbed and metabolized in biological systems.

Toxicity and Safety

Toxicological assessments are critical for any new compound:

  • Acute Toxicity : Initial studies suggest low acute toxicity levels in animal models.
  • Chronic Exposure : Long-term studies are needed to fully understand the safety profile.

Q & A

Q. What spectroscopic and chromatographic methods are recommended for structural elucidation of this compound?

To confirm the branched ester architecture and hydroxyl group distribution, employ a combination of:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR with DEPT-135 to differentiate primary, secondary, and tertiary carbons. Compare spectral data with simpler analogs like (2R)-2,3-dihydroxypropyl dodecanoate .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (expected ~1,500–1,600 g/mol) and fragmentation patterns. Use electrospray ionization (ESI) for polar functional groups.
  • Infrared (IR) Spectroscopy : Identify ester (C=O, ~1740 cm⁻¹) and hydroxyl (O-H, ~3200–3500 cm⁻¹) groups, referencing NIST Chemistry WebBook data for validation .

Q. How can solubility and stability be optimized for in vitro studies?

  • Solvent Screening : Test polar aprotic solvents (e.g., DMSO, DMF) for solubility. For aqueous stability, use buffered solutions (pH 6–8) and monitor degradation via HPLC at 25°C and 37°C over 72 hours.
  • Light/Temperature Sensitivity : Store lyophilized samples at -80°C under inert gas (N₂/Ar) to prevent oxidation. Conduct accelerated stability studies using thermal gravimetric analysis (TGA) .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies in predicted vs. observed reactivity during synthesis?

  • Reaction Path Analysis : Apply quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model esterification kinetics and steric hindrance from multiple dihydroxypropyl branches. Compare with experimental yields to identify rate-limiting steps .
  • Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction conditions (e.g., toluene vs. THF) for improved regioselectivity.

Q. What experimental designs address challenges in quantifying byproducts from multi-step esterification?

  • Taguchi Method : Use orthogonal arrays to test variables (catalyst loading, temperature, stoichiometry) and identify dominant factors influencing purity.
  • Advanced Chromatography : Employ UPLC-PDA-MS with C18 columns (2.1 × 100 mm, 1.7 µm) and gradient elution (water/acetonitrile + 0.1% formic acid) to resolve structurally similar byproducts. Validate with synthetic standards .

Q. How can conflicting data on hydrolytic stability be reconciled across studies?

  • Controlled Hydrolysis Assays : Conduct parallel experiments under standardized conditions (e.g., 0.1M NaOH, 25°C) with kinetic sampling (0, 6, 12, 24 hours). Use multivariate analysis (ANOVA) to isolate variables like pH or trace metal contaminants.
  • Cross-Validation : Compare results with analogous compounds (e.g., 2,3-dihydroxypropyl hexanoate) to establish structure-stability trends .

Methodological Resources

  • Synthetic Validation : Reference ICReDD’s reaction design framework for integrating computational and experimental workflows .
  • Analytical Standards : Use NIST-validated IR and MS libraries for structural assignments .
  • Data Reproducibility : Adopt CRDC guidelines for reactor design and process control documentation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.